molecular formula C19H19N3O3 B11135933 2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11135933
M. Wt: 337.4 g/mol
InChI Key: SSFJFQYBEMFEGF-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of the Pyridylmethyl Group: The pyridylmethyl group can be introduced via a nucleophilic substitution reaction using 2-chloromethylpyridine and a suitable base.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride and a strong base such as sodium hydride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide: This compound is unique due to its specific substitution pattern and the presence of both pyridyl and isoquinoline moieties.

    N-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the methoxyethyl group, which may affect its biological activity.

    2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydroisoquinoline: Lacks the carboxamide group, which may influence its interaction with molecular targets.

Uniqueness

The presence of both the methoxyethyl and pyridylmethyl groups in This compound provides a unique combination of properties that can enhance its biological activity and specificity.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-25-11-10-22-13-17(15-7-2-3-8-16(15)19(22)24)18(23)21-12-14-6-4-5-9-20-14/h2-9,13H,10-12H2,1H3,(H,21,23)

InChI Key

SSFJFQYBEMFEGF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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